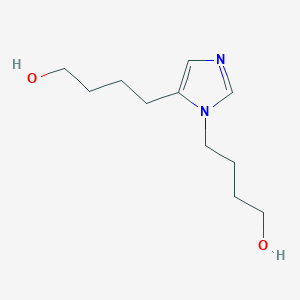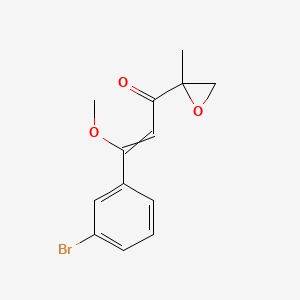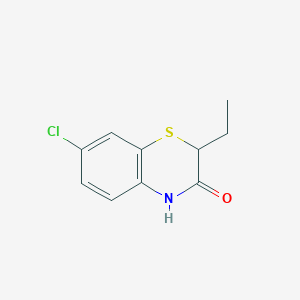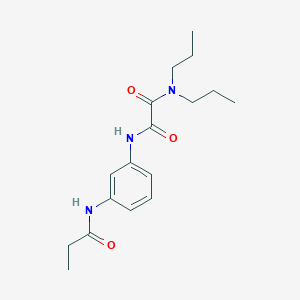
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is a complex organic compound with a unique structure that includes both amide and diamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide typically involves a multi-step process. One common method starts with the preparation of the 3-propanamidophenyl intermediate, which is then reacted with N1,N~1~-dipropylethanediamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-propanamidophenyl)heptanamide: Shares similar structural features but differs in the length of the carbon chain.
3-bromo-N-(2-methyl-3-propanamidophenyl)propanamide: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
88150-10-1 |
|---|---|
Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-(propanoylamino)phenyl]-N',N'-dipropyloxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-20(11-5-2)17(23)16(22)19-14-9-7-8-13(12-14)18-15(21)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
VEUMRCYJEIHAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


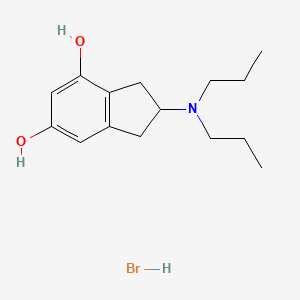
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
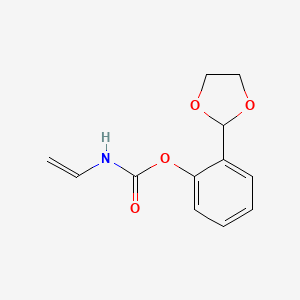
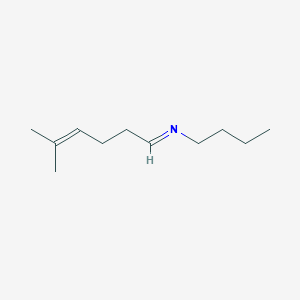
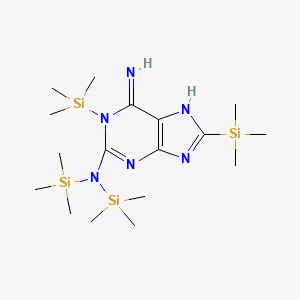
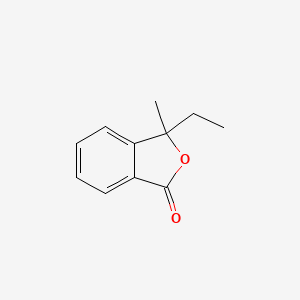
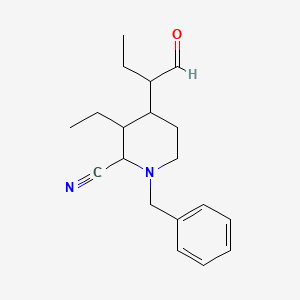
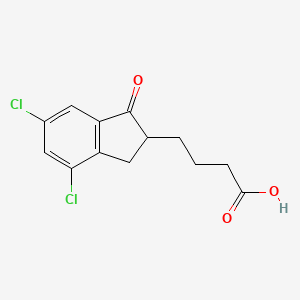
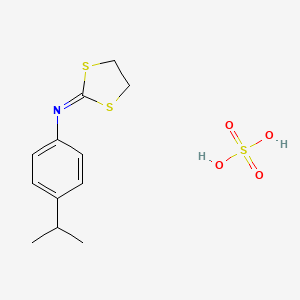
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
